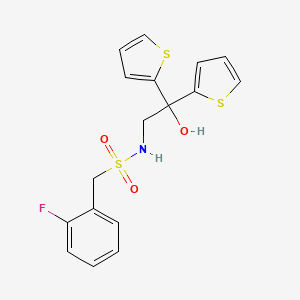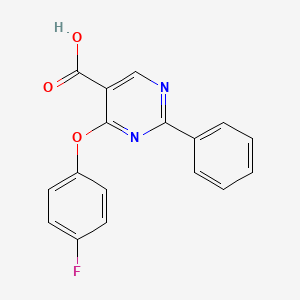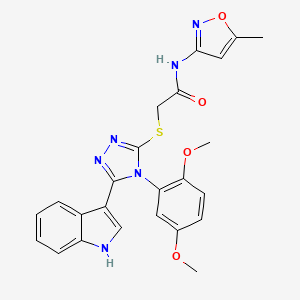
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide, also known as TH-302, is a prodrug that is activated under hypoxic conditions. It has been extensively studied for its potential as an anticancer agent due to its ability to selectively target hypoxic tumor cells.
Mécanisme D'action
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide is a prodrug that is activated under hypoxic conditions. The prodrug is taken up by cells and converted into the active form of the drug, which is a DNA cross-linking agent. The active form of the drug is selectively toxic to hypoxic tumor cells, which are often resistant to traditional chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and decrease tumor growth. This compound has also been shown to enhance the efficacy of traditional chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide has a number of advantages and limitations for lab experiments. One advantage is that it selectively targets hypoxic tumor cells, which makes it a potentially powerful anticancer agent. However, one limitation is that it requires hypoxic conditions to be activated, which can be difficult to replicate in the lab.
Orientations Futures
There are a number of future directions for research on 1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide. One area of research is the development of new prodrugs that are activated under different conditions. Another area of research is the optimization of the synthesis method to make it more efficient and cost-effective. Finally, further studies are needed to determine the efficacy of this compound in combination with other anticancer agents.
Méthodes De Synthèse
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide is synthesized through a multistep process starting from 2-fluoroaniline. The first step involves the formation of a sulfonamide intermediate, which is then coupled with a di(thiophen-2-yl)ethyl moiety. The final product is obtained by reacting the intermediate with methanesulfonyl chloride.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)methanesulfonamide has been extensively studied for its anticancer properties. It has been shown to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy and radiation therapy. This compound is activated by the low oxygen levels found in hypoxic tumor cells, which leads to the release of a cytotoxic agent that kills the cancer cells.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S3/c18-14-6-2-1-5-13(14)11-25(21,22)19-12-17(20,15-7-3-9-23-15)16-8-4-10-24-16/h1-10,19-20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETPQPYMJOXPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2902453.png)
![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2902454.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2902455.png)

![6-Phenyl-2-azaspiro[3.3]heptane-6-carbonitrile hydrochloride](/img/structure/B2902458.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2902462.png)



![6-chloro-3-(1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-ylidene)-2,3-dihydro-1H-indol-2-one](/img/structure/B2902469.png)
![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2902470.png)


![N-(2-methoxyphenethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2902475.png)